2-(Pyrrolidine-1-sulfonyl)benzoic acid

Description

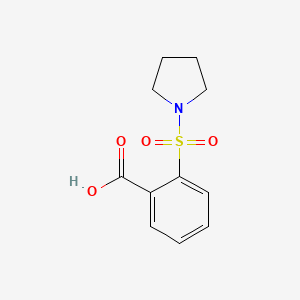

2-(Pyrrolidine-1-sulfonyl)benzoic acid is a benzoic acid derivative featuring a pyrrolidine sulfonyl group at the 2-position. Pyrrolidine, a five-membered secondary amine ring, confers steric and electronic effects, while the sulfonyl group (-SO₂-) acts as a strong electron-withdrawing substituent, enhancing the acidity of the carboxylic acid moiety.

Properties

IUPAC Name |

2-pyrrolidin-1-ylsulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c13-11(14)9-5-1-2-6-10(9)17(15,16)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFOTPRGXQCUGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893615-46-8 | |

| Record name | 2-(pyrrolidine-1-sulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidine-1-sulfonyl)benzoic acid typically involves the reaction of benzoic acid derivatives with pyrrolidine and sulfonyl chloride under controlled conditions. One common method includes:

Starting Materials: Benzoic acid, pyrrolidine, and sulfonyl chloride.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The benzoic acid derivative is first reacted with sulfonyl chloride to form a sulfonyl chloride intermediate. This intermediate is then reacted with pyrrolidine to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyrrolidine-1-sulfonyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

Chemical Properties and Structure

2-(Pyrrolidine-1-sulfonyl)benzoic acid (C11H13NO4S) is characterized by its unique structural features, which include a benzoic acid moiety and a pyrrolidine sulfonamide group. This structure contributes to its biological activity and interaction with various biological targets.

Pharmacological Applications

-

Metalloprotease Inhibition

One of the primary applications of this compound is its role as an inhibitor of metalloproteases, particularly zinc hydrolases. These enzymes are implicated in several pathological conditions, including:- Cardiovascular diseases : The compound has shown efficacy in treating conditions such as myocardial ischemia, congestive heart failure, and hypertension by inhibiting endothelin-converting enzyme (ECE) activity .

- Cerebrovascular disorders : It may also be beneficial in managing cerebral vasospasm and subarachnoid hemorrhage .

-

Cytostatic and Cerebroprotective Effects

The compound exhibits potential as a cytostatic agent, which can inhibit cell growth and proliferation, making it a candidate for cancer therapy. Its cerebroprotective properties suggest it could be used in treatments aimed at protecting the brain from ischemic damage . -

Ophthalmological Applications

There is emerging evidence supporting the use of this compound in ophthalmology, particularly for conditions that require organ protection and management of intraocular pressure .

Case Study 1: Inhibition of Zinc Hydrolases

In a study examining the effects of various pyrrolidine derivatives on zinc hydrolase activity, this compound was identified as a potent inhibitor. The study utilized both in vitro assays and computational modeling to predict binding affinities, demonstrating significant promise for therapeutic applications in cardiovascular diseases .

Case Study 2: Analgesic Properties

Although primarily focused on other derivatives, research into related compounds has indicated that modifications to the benzoic acid structure can enhance analgesic properties. This suggests that this compound may also possess similar properties worth exploring further .

Safety and Toxicity Considerations

The safety profile of this compound has not been extensively documented; however, preliminary studies indicate a favorable toxicity profile compared to other compounds in its class. Ongoing research aims to elucidate the pharmacokinetics and long-term effects of this compound in clinical settings.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidine-1-sulfonyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in inflammation and cancer progression, making it a candidate for therapeutic development.

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table summarizes critical data for 2-(pyrrolidine-1-sulfonyl)benzoic acid and its analogs:

Substituent Effects on Physicochemical Properties

- Ring Size (Pyrrolidine vs. The molar mass difference (~14 g/mol) reflects the additional CH₂ group in piperidine .

Chlorine Substitution:

The chloro-substituted analog (CAS 151104-21-1) shows increased electrophilicity at the benzene ring, which may enhance reactivity in nucleophilic aromatic substitution. The chlorine atom also elevates the compound’s molecular weight and toxicity profile .Hydrogen Bonding and Crystallinity: The hydroxy and benzoyl substituents in 2-[2-hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic acid enable robust hydrogen-bonding networks, as demonstrated by single-crystal X-ray studies. This contrasts with the sulfonyl group’s role as a hydrogen-bond acceptor, which may reduce crystalline stability compared to hydroxy-containing analogs .

Biological Activity

2-(Pyrrolidine-1-sulfonyl)benzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H13NO3S, with a molecular weight of approximately 241.29 g/mol. The compound features a benzoic acid moiety attached to a pyrrolidine ring via a sulfonyl group, which is crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways related to inflammation and cancer progression.

- Modulation of Signaling Pathways : It may influence signaling pathways such as NF-κB, which is involved in immune response and inflammation .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in vitro, likely through the inhibition of pro-inflammatory cytokines. This activity positions it as a candidate for further research in inflammatory diseases .

Antitumor Properties

Preliminary studies suggest that this compound may possess antitumor activity. It has been observed to induce apoptosis in cancer cell lines, which could be attributed to its ability to modulate cell signaling pathways involved in cell survival and proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can aid in optimizing its biological activity:

- Modification of the Sulfonyl Group : Variations in the sulfonyl moiety can significantly alter the compound's potency against specific targets.

- Substituents on the Benzoic Acid Ring : Different substituents on the benzoic acid portion can enhance or reduce biological activity, providing insights for designing more effective analogs .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics .

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 - Anti-inflammatory Activity : In vitro assays revealed that treatment with this compound reduced the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in stimulated macrophages, indicating its potential as an anti-inflammatory agent .

- Antitumor Studies : In a recent experiment involving cancer cell lines, the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis indicated an increase in early apoptotic cells following treatment with varying concentrations of the compound .

Q & A

Q. What are the standard synthetic routes for 2-(Pyrrolidine-1-sulfonyl)benzoic acid, and how can reaction conditions be optimized?

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, a related compound, 2-pyrrolidine-1-yl-benzaldehyde, is synthesized by reacting 2-fluorobenzaldehyde with pyrrolidine in DMF under reflux (150°C for 20 hours) with potassium carbonate as a base . Purification via extraction (ethyl acetate) and solvent evaporation under reduced pressure yields the product. Optimization can employ response surface methodology (RSM) to evaluate factors like temperature, solvent ratio, and catalyst loading, as demonstrated in benzoic acid production studies .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is essential for confirming molecular structure. For instance, H NMR peaks for pyrrolidine derivatives appear at δ 3.30–3.33 ppm (methylene protons adjacent to nitrogen) and δ 1.96–1.99 ppm (pyrrolidine ring protons) . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate functional groups (e.g., sulfonyl and carboxylic acid moieties).

Q. How can researchers assess the stability of this compound under varying storage conditions?

Stability studies should include accelerated degradation tests under heat, humidity, and light exposure. Liquid chromatography-mass spectrometry (LC-MS) platforms, like those used for benzoic acid analysis, can monitor degradation products and quantify intact compound retention . Storage at 2–8°C in inert atmospheres (e.g., argon) is recommended for sulfonamide derivatives to prevent hydrolysis .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

Contradictions in hydrogen bonding or unit cell parameters may arise from twinning or disordered solvent molecules. Using SHELXL for refinement allows robust handling of high-resolution data and twinning . Graph set analysis (as per Etter’s formalism) can systematically classify hydrogen-bonding patterns, resolving ambiguities in supramolecular packing . Cross-validation with powder X-ray diffraction (PXRD) and DFT calculations further ensures structural accuracy.

Q. How can computational methods predict the metabolic pathways of this compound?

Density Functional Theory (DFT) simulations predict reactive sites for phase I/II metabolism (e.g., sulfonyl group hydrolysis or benzoic acid conjugation). Comparative studies with structurally related compounds, such as 4-(hydroxymethyl)benzoic acid derivatives, suggest potential glucuronidation or sulfation pathways . In vitro assays using hepatic microsomes, coupled with LC-MS metabolomic profiling, validate these predictions experimentally .

Q. What experimental designs are suitable for studying intermolecular interactions of this compound in supramolecular systems?

Co-crystallization experiments with hydrogen-bond acceptors (e.g., pyridine derivatives) can elucidate preferred interaction motifs. Single-crystal X-ray diffraction, analyzed via SHELXL, provides atomic-level insights into packing motifs . Thermodynamic solubility studies in varied solvents (e.g., DMSO vs. water) quantify hydrophilicity/hydrophobicity, informing drug formulation strategies .

Methodological Considerations

Q. How should researchers handle conflicting solubility data for this compound?

Conflicting solubility values may arise from polymorphic forms or impurities. Employ orthogonal techniques:

- Dynamic Light Scattering (DLS) to detect aggregates.

- Differential Scanning Calorimetry (DSC) to identify polymorphs.

- High-Performance Liquid Chromatography (HPLC) to quantify purity .

Q. What ethical and validation practices apply to publishing research on this compound?

- Data Integrity: Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions .

- Ethical Compliance: Adhere to guidelines for chemical safety (e.g., MSDS protocols for handling sulfonamides ).

- Peer Review: Pre-submission reviews by crystallography or organic synthesis experts mitigate errors in structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.